molecular formula C8H3ClF3NO B106255 2-Chloro-6-(trifluoromethyl)phenyl isocyanate CAS No. 16583-76-9

2-Chloro-6-(trifluoromethyl)phenyl isocyanate

Cat. No.: B106255
CAS No.: 16583-76-9
M. Wt: 221.56 g/mol
InChI Key: OCBLPDGFTQNTBD-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)phenyl isocyanate (CAS [16583-76-9]) is a halogenated aromatic isocyanate characterized by a chloro substituent at the 2-position and a trifluoromethyl group at the 6-position on the phenyl ring. This compound is widely utilized in organic synthesis, particularly in the preparation of heterocyclic scaffolds for pharmaceutical applications. Its electron-withdrawing substituents enhance reactivity toward nucleophiles, making it a valuable intermediate in amide coupling reactions and the synthesis of oxazole derivatives, as demonstrated in the development of RORγt inverse agonists . The trifluoromethyl group contributes to metabolic stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name

1-chloro-2-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBLPDGFTQNTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408724
Record name 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16583-76-9
Record name 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
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Preparation Methods

Reaction Design and Advantages

Triphosgene (bis(trichloromethyl) carbonate) mitigates phosgene’s handling hazards by releasing COCl₂ incrementally. The stoichiometry adjusts to 0.33 equiv of triphosgene per amine:

3ClC6H3(CF3)NH2+(Cl3CO)2CO3ClC6H3(CF3)NCO+3HCl+CO2[5]3\text{ClC}6\text{H}3(\text{CF}3)\text{NH}2 + (\text{Cl}3\text{CO})2\text{CO} \rightarrow 3\text{ClC}6\text{H}3(\text{CF}3)\text{NCO} + 3\text{HCl} + \text{CO}2 \quad

Critical Process Variables

  • Solvent polarity : Dichloroethane enhances triphosgene solubility, achieving 88% yield vs. 78% in toluene.

  • Catalyst : Dimethylformamide (0.5 mol%) accelerates isocyanate formation by stabilizing intermediates.

  • Workup : Sequential washing with 5% NaHCO₃ and brine removes HCl and unreacted triphosgene.

Nitration-Reduction-Phosgenation Cascade

Stepwise Synthesis from Chlorotrifluoromethylbenzene

This three-step route avoids direct phosgene use until the final stage:

  • Nitration :

    ClC6H4CF3+HNO3H2SO4ClC6H3(CF3)NO2(65–70% yield)[4][5]\text{ClC}_6\text{H}_4\text{CF}_3 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{ClC}_6\text{H}_3(\text{CF}_3)\text{NO}_2 \quad (\text{65–70\% yield}) \quad
    • Challenge : Isomer formation (e.g., 2-chloro-4-nitro vs. 2-chloro-6-nitro) requires meticulous temperature control (30–35°C).

  • Reduction to Amine :
    Catalytic hydrogenation (H₂/Pd-C, ethanol, 50°C) achieves 90–95% conversion. Alternative methods:

    • FeCl₃/Hydrazine : Eliminates iron sludge waste (82% yield).

    • Ammonium sulfide : Selective reduction without over-hydrogenation.

  • Phosgenation : As detailed in Section 1.

Industrial Production Innovations

Continuous Flow Phosgenation

Modern plants employ:

  • Microreactors : 1–2 mm channels for rapid heat dissipation (TOF 15 h⁻¹ vs. 5 h⁻¹ in batch).

  • Automated phosgene dosing : Mass flow controllers maintain stoichiometric precision (±2%).

  • Waste HCl recovery : Absorption in pressurized tanks (0–2.5 MPa) enables >95% ammonia reuse.

Emerging Methodologies and Patents

Non-Phosgene Routes

  • Carbamoyl Chloride Intermediate : Reacting the amine with CO gas and Cl₂ under UV light (65% yield, requires optimization).

  • Enzyme-Mediated Synthesis : Lipase-catalyzed formation from chloroformate and ammonia (experimental stage).

Patent Analysis

  • CN110885298B : Highlights a nitration-reduction pathway using FeCl₃/hydrazine to avoid iron sludge, achieving 82% yield in the reduction step.

  • US7777079B2 : Demonstrates pressurized ammoniation (12 MPa, 173°C) for precursor synthesis, adaptable to isocyanate production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-Chloro-6-(trifluoromethyl)phenyl isocyanate, with the molecular formula C8_8H3_3ClF3_3NO and a molecular weight of 221.56 g/mol, is a versatile organic compound utilized in various scientific fields. Its unique chemical structure allows it to serve as a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Chemistry

  • Synthesis of Complex Organic Molecules : This compound is employed as a key intermediate in the synthesis of complex organic molecules. It facilitates the formation of various derivatives through reactions with nucleophiles such as amines, alcohols, and thiols. The isocyanate group is highly electrophilic, making it reactive towards nucleophilic attack, leading to the formation of ureas, carbamates, and thiocarbamates .

Biology

  • Modification of Biomolecules : In biological research, this compound is utilized for the modification of biomolecules. This modification can enhance the bioactivity of compounds or introduce new functionalities that are beneficial for biological assays and studies.

Medicine

  • Pharmaceutical Intermediates : The compound plays a significant role in medicinal chemistry as a precursor for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable linkages with various biological targets makes it valuable in drug development processes .

Industry

  • Agrochemicals and Specialty Chemicals : In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its properties allow for the formulation of effective pesticides and herbicides that are critical for modern agriculture .

Case Study 1: Synthesis of Ureas

A study demonstrated the use of this compound in synthesizing ureas by reacting with primary and secondary amines. The reaction conditions were optimized to achieve high yields while minimizing by-products. This approach showcased its utility in producing compounds with potential therapeutic applications.

Case Study 2: Development of Agrochemicals

In another investigation, researchers utilized this compound to develop novel herbicides that exhibited enhanced efficacy against resistant weed species. The structure-activity relationship (SAR) studies indicated that modifications around the trifluoromethyl group significantly influenced herbicidal activity, illustrating the compound's importance in agrochemical innovation.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of ureas, carbamates, and thiocarbamates, which are important intermediates in various chemical processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to methyl (e.g., 2-chloro-6-methylphenyl isocyanate) or hydrogen substituents, increasing electrophilicity at the isocyanate group .
  • Positional Isomerism : 4-(Trifluoromethyl)phenyl isocyanate (para-substituted) exhibits distinct reactivity compared to the ortho-substituted target compound due to steric and electronic differences .
  • Functional Group Variation : Isothiocyanates (e.g., 2-bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate) exhibit reduced reactivity toward amines compared to isocyanates due to the lower electrophilicity of the -NCS group .

Biological Activity

2-Chloro-6-(trifluoromethyl)phenyl isocyanate is a synthetic compound that belongs to the class of isocyanates, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C₈H₃ClF₃NO
  • Molecular Weight : 221.56 g/mol
  • Boiling Point : 64 °C
  • Density : 1.46 g/cm³ at 20 °C
  • Flash Point : 92 °C

Isocyanates, including this compound, exhibit biological activity primarily through their ability to react with nucleophiles, such as amino acids and proteins. This reactivity can lead to modifications of biomolecules, influencing various cellular pathways.

Anticancer Properties

This compound has shown promise in anticancer research. It serves as an important intermediate in the synthesis of various anticancer agents, including sorafenib, a multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, such as:

  • 5-Lipoxygenase (5-LO) : Exhibiting an IC₅₀ value around 100 µM, it plays a role in inflammatory responses .

Synthesis and Evaluation

A study detailed the synthesis of derivatives from this compound and their evaluation against various cancer cell lines. The derivatives displayed significant cytotoxicity, particularly against glioblastoma multiforme (GBM) cells, highlighting the compound's potential in targeting aggressive tumors .

Pharmacokinetics

In vivo studies have shown that compounds derived from this compound possess favorable pharmacokinetic properties, including good absorption and distribution within biological systems. These properties are crucial for developing effective therapeutic agents .

Comparative Analysis of Related Compounds

Compound NameActivity TypeIC₅₀ (µM)References
This compoundAnticancer (synthesis intermediate)N/A
SorafenibMulti-Kinase InhibitorN/A
5-Lipoxygenase InhibitorsAnti-inflammatory~100

Q & A

Q. How does structural modification of the phenyl ring (e.g., chloro vs. fluoro substituents) alter biological activity?

  • Answer : Comparative SAR studies show chloro substituents enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450), while fluoro analogs improve metabolic stability. In vitro assays (IC₅₀ measurements) reveal chloro-CF₃ derivatives exhibit 10-fold higher potency against fungal targets than fluoro analogs .

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